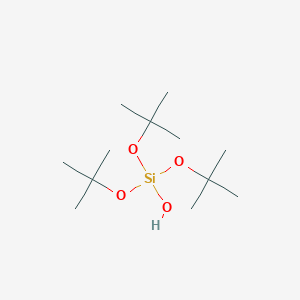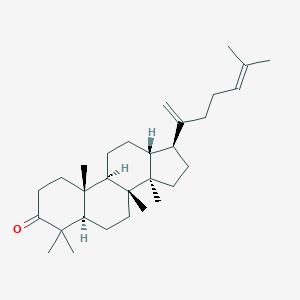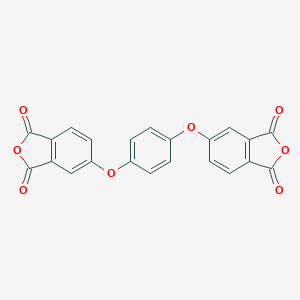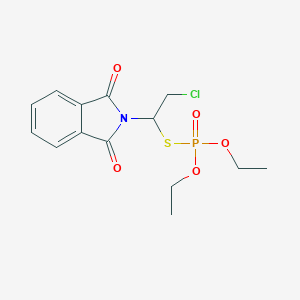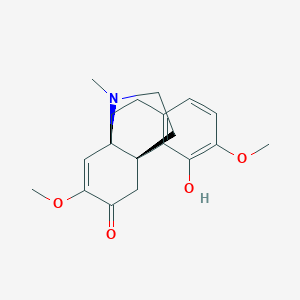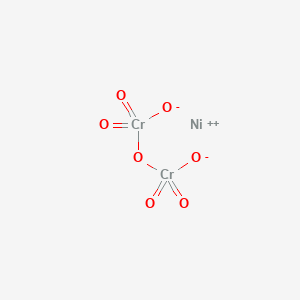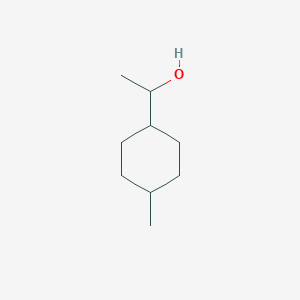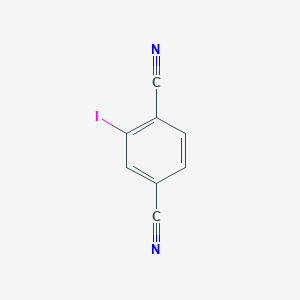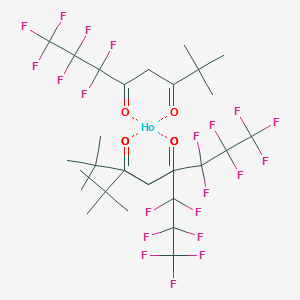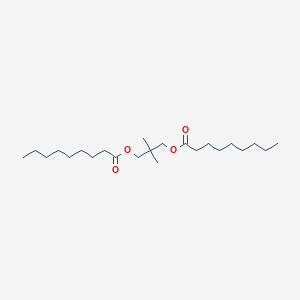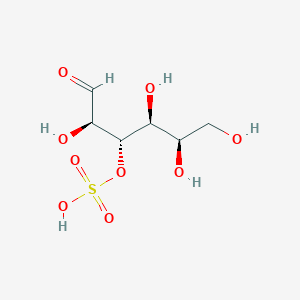
3-O-Sulfogalactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Sulfogalactose is a sulfated carbohydrate that is found in various biological systems. It is a sulfated derivative of galactose and is involved in several biological processes. This molecule has gained considerable attention due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 3-O-Sulfogalactose is not fully understood. However, it is believed to interact with various proteins and enzymes through its sulfate group. This interaction may alter the conformation and activity of the proteins and enzymes, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
3-O-Sulfogalactose has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of sulfatases, which are enzymes that catalyze the hydrolysis of sulfate esters. Additionally, 3-O-Sulfogalactose has been shown to interact with various proteins, including lectins and antibodies, leading to altered binding properties. These effects may have implications in various biological processes, including cell signaling and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-O-Sulfogalactose in lab experiments is its unique properties. It is a sulfated carbohydrate that can be used as a probe for studying carbohydrate-protein interactions. Additionally, it can be used as a substrate for studying the enzymatic activity of sulfatases. However, one of the limitations of using 3-O-Sulfogalactose is its availability. It is not readily available and must be synthesized or purchased from specialized suppliers.
Direcciones Futuras
There are several future directions for research involving 3-O-Sulfogalactose. One potential area of research is the development of new methods for synthesizing 3-O-Sulfogalactose. Additionally, further studies are needed to elucidate the mechanism of action of 3-O-Sulfogalactose and its interactions with various proteins and enzymes. Moreover, the potential applications of 3-O-Sulfogalactose in various fields, including medicine and biotechnology, should be explored further.
Conclusion:
In conclusion, 3-O-Sulfogalactose is a sulfated carbohydrate that has gained considerable attention due to its unique properties and potential applications in various fields of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-O-Sulfogalactose have been discussed in this paper. Further research is needed to fully understand the potential of 3-O-Sulfogalactose in various fields of research.
Métodos De Síntesis
The synthesis of 3-O-Sulfogalactose can be achieved through various methods. One of the most commonly used methods is the chemical synthesis of galactose and subsequent sulfation of the hydroxyl group at the 3-position. Another method involves the enzymatic synthesis of 3-O-Sulfogalactose using galactose-3-O-sulfotransferase. This enzyme transfers the sulfate group from a donor molecule to the hydroxyl group at the 3-position of galactose.
Aplicaciones Científicas De Investigación
3-O-Sulfogalactose has found various applications in scientific research. It has been used as a probe for studying carbohydrate-protein interactions. It has also been used as a substrate for studying the enzymatic activity of sulfatases. Additionally, 3-O-Sulfogalactose has been used as a ligand for studying the binding properties of various proteins, including lectins and antibodies.
Propiedades
Número CAS |
17112-77-5 |
|---|---|
Nombre del producto |
3-O-Sulfogalactose |
Fórmula molecular |
C6H12O9S |
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h2-7,9-11H,1H2,(H,12,13,14)/t3-,4+,5+,6-/m1/s1 |
Clave InChI |
XBAAKGHPVXQWEM-DPYQTVNSSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)OS(=O)(=O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)OS(=O)(=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)OS(=O)(=O)O)O)O)O |
Otros números CAS |
17112-77-5 |
Sinónimos |
3-O-sulfo-beta-D-galactose 3-O-sulfogalactose galactose-3-sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



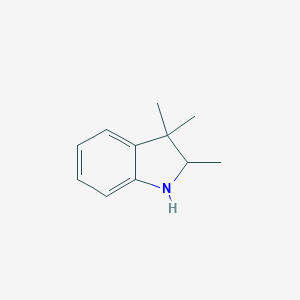
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
